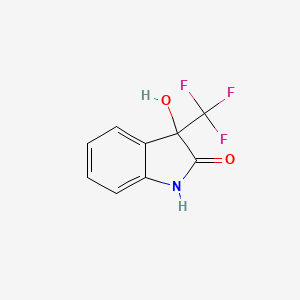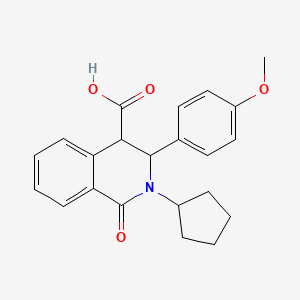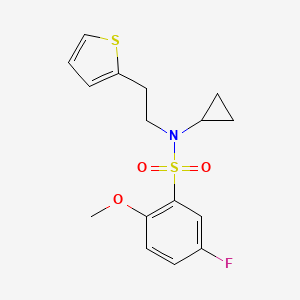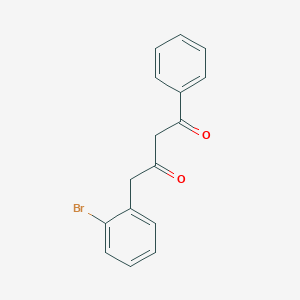
4-(2-Bromophenyl)-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tautomeric Properties and Structural Analysis
- The compound 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione has been studied for its tautomeric properties and structural characteristics. Research indicates that this compound, along with similar β-diketones, shows significant intramolecular hydrogen bonding and tautomeric equilibrium. In particular, studies have focused on the compound's ability to exist in different tautomeric forms depending on solvent polarity and other environmental factors (Mahmudov et al., 2011).
Optical Nonlinear Properties
- The optical nonlinear properties of derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been explored. Research demonstrates that these compounds exhibit high nonlinear refractive indexes, indicating potential applications in optical limiting technologies. The study provides insights into the thermal origins of nonlinearity in these compounds (Dhumad et al., 2021).
Coordination Chemistry and Complex Formation
- Studies have also focused on the coordination chemistry of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione derivatives. These compounds are known to form stable complexes with copper(II) ions, exhibiting interesting coordination structures and properties. The research also delves into the protonation and tautomeric behavior of these complexes in various solvent conditions (Kopylovich et al., 2011).
Synthesis and Characterization of Novel Compounds
- Research has been conducted on synthesizing and characterizing novel compounds derived from 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione. These studies have contributed to understanding the structural and electronic properties of such compounds, which could be valuable in various chemical applications (Lloris et al., 1990).
Pharmaceutical Research
- In the field of pharmaceutical research, derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been investigated for their potential antimicrobial properties. These studies have shown that certain metal complexes of these compounds exhibit moderate to excellent antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Sampal et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-bromophenyl)-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-15-9-5-4-8-13(15)10-14(18)11-16(19)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQTBBUFKOGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-1-phenylbutane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


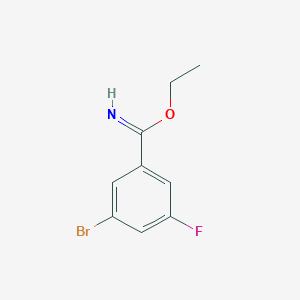
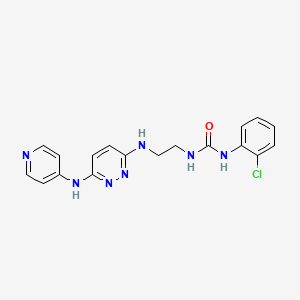
![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)
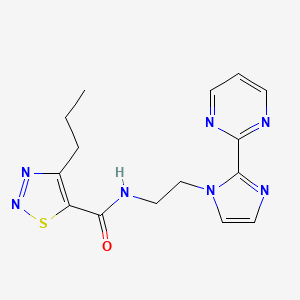

![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)
